![molecular formula C6H12ClNO B1632293 7-Oxa-4-azaspiro[2.5]octane hydrochloride CAS No. 218595-22-3](/img/structure/B1632293.png)
7-Oxa-4-azaspiro[2.5]octane hydrochloride
Overview
Description
7-Oxa-4-azaspiro[2.5]octane hydrochloride is a chemical compound with the CAS Number 218595-22-3 . The IUPAC name for this compound is 4-oxa-7-azaspiro[2.5]octane hydrochloride . It has a molecular weight of 149.62 .
Molecular Structure Analysis
The InChI code for 7-Oxa-4-azaspiro[2.5]octane hydrochloride is 1S/C6H11NO.ClH/c1-2-6(1)5-7-3-4-8-6;/h7H,1-5H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
7-Oxa-4-azaspiro[2.5]octane hydrochloride is a solid at room temperature .Scientific Research Applications
Fermentation Processes for Biodegradable Polymers
Medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) are biodegradable polymers produced efficiently from carbon sources like alkanes and alkanoic acids. Although not directly related, the study of such fermentation processes might offer insights into the potential biotechnological or material science applications of 7-Oxa-4-azaspiro[2.5]octane hydrochloride (Sun et al., 2007).
Photocatalytic Water Splitting
Heterogeneous photocatalysts are crucial for water splitting, an essential process for hydrogen production. While the direct involvement of 7-Oxa-4-azaspiro[2.5]octane hydrochloride in such processes is not mentioned, research in this area could hint at potential applications in energy and environmental science (Kudo & Miseki, 2009).
Environmental Remediation
Studies on the removal of synthetic textile dyes from wastewaters and the critical assessment of partition properties of environmental contaminants like volatile methylsiloxanes (VMS) provide a foundation for understanding how similar compounds might be used in environmental remediation or studied for their environmental impact (Singh & Arora, 2011; Xu et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
7-Oxa-4-azaspiro[2.5]octane hydrochloride, as one of N-H oxaziridines, is a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles . The primary targets of this compound are these nucleophiles, which play a crucial role in various biochemical reactions.
Mode of Action
The compound interacts with its targets through electrophilic amination . This interaction leads to changes in the chemical structure of the targets, enabling them to participate in further reactions. The compound is known for its stereoselectivity, which means it can preferentially react with certain stereoisomers of its targets .
Result of Action
The molecular and cellular effects of 7-Oxa-4-azaspiro[2.5]octane hydrochloride’s action would depend on the specific targets and pathways involved. As an aminating agent, it could potentially facilitate the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds could influence the action, efficacy, and stability of 7-Oxa-4-azaspiro[2.5]octane hydrochloride. For instance, it is typically stored at room temperature , suggesting that extreme temperatures might affect its stability or reactivity.
properties
IUPAC Name |
7-oxa-4-azaspiro[2.5]octane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6(1)5-8-4-3-7-6;/h7H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEXKWFDRVXMFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxa-4-azaspiro[2.5]octane hydrochloride | |
CAS RN |
218595-22-3 | |
Record name | 7-oxa-4-azaspiro[2.5]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.